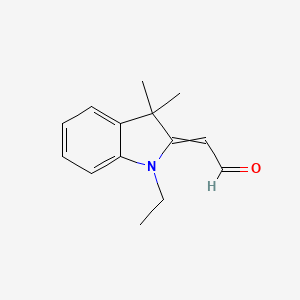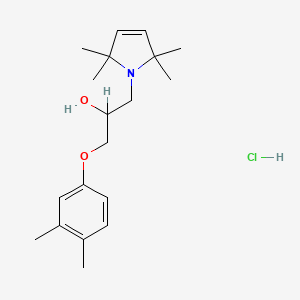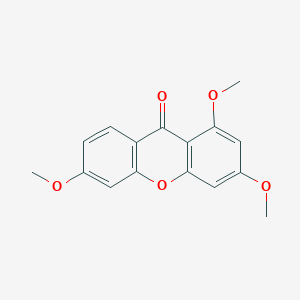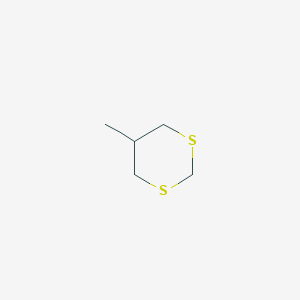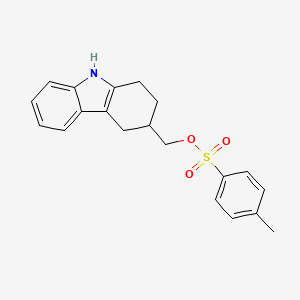
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of 2,3,4,9-Tetrahydro-1H-carbazole: : This intermediate can be synthesized by the reduction of carbazole using hydrogenation methods. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
-
Methylation: : The next step involves the methylation of the 3-position of the tetrahydrocarbazole ring. This can be achieved using methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3) .
-
Sulfonation: : The final step is the sulfonation of the methylated tetrahydrocarbazole. This is done by reacting the compound with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound .
-
Substitution: : The sulfonate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
科学研究应用
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties .
-
Organic Electronics: : Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
-
Materials Science: : The compound is investigated for its potential in creating novel materials with specific optical and electronic characteristics .
作用机制
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
-
Pathways Involved: : It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar structural features but lacking the sulfonate group.
5,6,7,8-Tetrahydrocarbazole: Another derivative with hydrogenation at different positions on the carbazole ring.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
40496-57-9 |
|---|---|
分子式 |
C20H21NO3S |
分子量 |
355.5 g/mol |
IUPAC 名称 |
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H21NO3S/c1-14-6-9-16(10-7-14)25(22,23)24-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)21-20/h2-7,9-10,15,21H,8,11-13H2,1H3 |
InChI 键 |
XBHFGSVNMRHGPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC3=C(C2)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
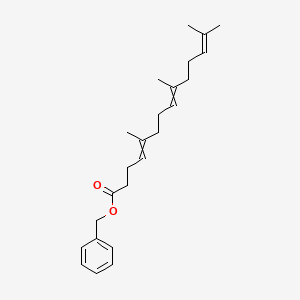
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
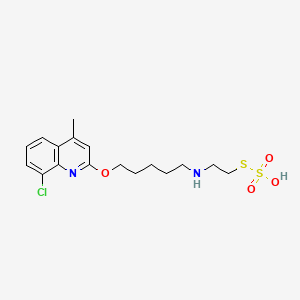
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
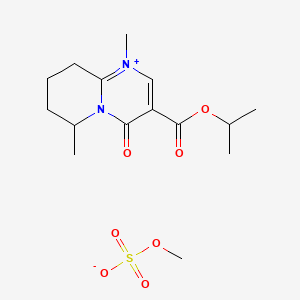
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
